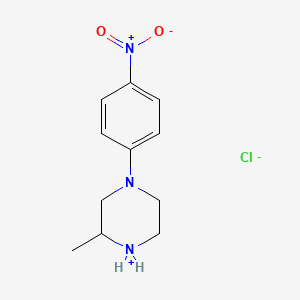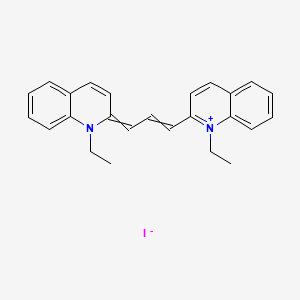
N'-(4-chlorobenzoyl)-3-hydroxybenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(4-chlorobenzoyl)-3-hydroxybenzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a 4-chlorobenzoyl group attached to a 3-hydroxybenzohydrazide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-chlorobenzoyl)-3-hydroxybenzohydrazide typically involves the reaction of 4-chlorobenzoyl chloride with 3-hydroxybenzohydrazide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of N’-(4-chlorobenzoyl)-3-hydroxybenzohydrazide can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts, such as metal-organic frameworks, can also enhance the efficiency of the reaction and reduce the environmental impact by minimizing the use of hazardous solvents .
化学反応の分析
Types of Reactions
N’-(4-chlorobenzoyl)-3-hydroxybenzohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group in the 4-chlorobenzoyl moiety can be reduced to an alcohol.
Substitution: The chlorine atom in the 4-chlorobenzoyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
Oxidation: The major product is 4-chlorobenzoyl-3-hydroxybenzoketone.
Reduction: The major product is 4-chlorobenzoyl-3-hydroxybenzyl alcohol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives of the original compound.
科学的研究の応用
N’-(4-chlorobenzoyl)-3-hydroxybenzohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity
作用機序
The mechanism by which N’-(4-chlorobenzoyl)-3-hydroxybenzohydrazide exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and the biological context .
類似化合物との比較
Similar Compounds
- N’-benzoyl-3-hydroxybenzohydrazide
- N’-(4-methylbenzoyl)-3-hydroxybenzohydrazide
- N’-(4-nitrobenzoyl)-3-hydroxybenzohydrazide
Uniqueness
N’-(4-chlorobenzoyl)-3-hydroxybenzohydrazide is unique due to the presence of the chlorine atom in the 4-chlorobenzoyl group, which can significantly influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds, which may have different substituents on the benzoyl group, leading to variations in their properties and applications .
特性
IUPAC Name |
N'-(4-chlorobenzoyl)-3-hydroxybenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3/c15-11-6-4-9(5-7-11)13(19)16-17-14(20)10-2-1-3-12(18)8-10/h1-8,18H,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXYMMRMGUPBDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)NNC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

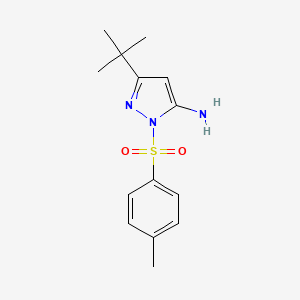
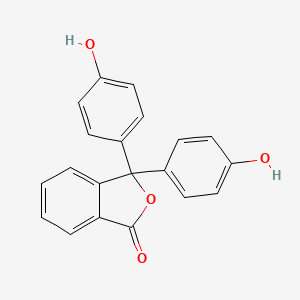

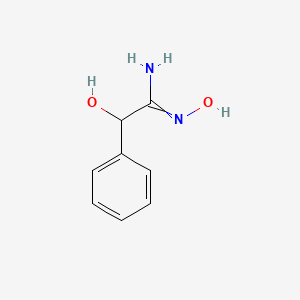
![N'-[(1E)-(2,4-dichlorophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B7763863.png)

